Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate
Description
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate is a sodium salt derived from a modified pentanoic acid backbone. Its structure features:
- Amino group at position 4.
- Oxo group at position 5.
- Tetradecanoyloxy ester (14-carbon chain) at position 5.
This combination of functional groups confers unique physicochemical properties.
Properties
CAS No. |
38754-83-5 |
|---|---|
Molecular Formula |
C19H34NNaO5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate |
InChI |
InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)25-19(24)16(20)14-15-17(21)22;/h16H,2-15,20H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
MEPWGWOLTUCULL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate typically involves the reaction of myristic acid with glutamic acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where myristic acid and glutamic acid are reacted in the presence of a base, such as sodium hydroxide. The reaction mixture is then purified through various techniques, including crystallization and filtration, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the cosmetic industry as an ingredient in skincare and haircare products.
Mechanism of Action
The mechanism of action of Sodium;4-amino-5-oxo-5-tetradecanoyloxypentanoate involves its interaction with cell membranes. As a surfactant, it reduces surface tension, allowing for better penetration and interaction with biological membranes. This property makes it useful in various applications, including drug delivery and cosmetic formulations .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity
- Long alkyl chains: The tetradecanoyloxy group (C14) in the target compound imparts significantly higher lipophilicity compared to shorter chains (e.g., butyrylamino (C4) in or dipropylamino (C6) in ). This property may favor membrane permeability or micelle formation.
- Aromatic vs. aliphatic groups: The phenylacetamido group in introduces aromaticity, enabling π-π stacking interactions, unlike the purely aliphatic tetradecanoyloxy chain in the target compound.
Solubility Profiles
- Ionic vs. ester forms: The sodium salt in the target compound and enhances water solubility compared to non-ionic analogs (e.g., methyl ester in ).
- Polar functional groups: Piperidinylcarbonyl in introduces polarity, likely improving solubility relative to the highly lipophilic tetradecanoyloxy group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
